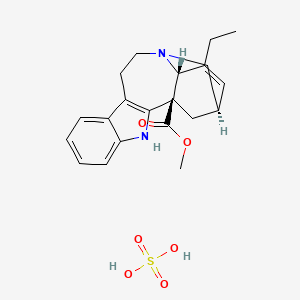

Catharanthine sulfate

Vue d'ensemble

Description

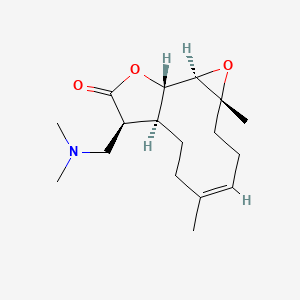

Catharanthine sulfate is a voltage-gated Ca2+ channel blocker found in Catharanthus and is a precursor in the synthesis of vinca alkaloids . It binds tubulin poorly, suppresses the growth of Plasmodium, and decreases blood pressure and heart rate . It is a constituent of anticancer vinca alkaloids and inhibits voltage-operated L-type Ca2+ channel (VOCC) with IC50s of 220 μM and 8 μM for VOCC currents in cardiomyocytes and vascular smooth muscle cells (VSMCs), respectively .

Synthesis Analysis

The synthesis of Catharanthine sulfate has been achieved through the engineering of yeast. The yeast was genetically reprogrammed to produce the alkaloids vindoline and catharanthine, which are precursors of the anticancer drug vinblastine . This represents the longest biosynthetic pathway to be transferred from a plant to a microorganism .

Chemical Reactions Analysis

Catharanthine sulfate is a complex molecule with a molecular formula of C21H26N2O6S . It is involved in various chemical reactions, particularly in the biosynthesis of vinca alkaloids .

Physical And Chemical Properties Analysis

Catharanthine sulfate is a white powder that is soluble in methanol, ethanol, DMSO, and other organic solvents . It has a molecular formula of C21H26N2O6S, an average mass of 434.506 Da, and a monoisotopic mass of 434.151154 Da .

Applications De Recherche Scientifique

1. Neuroscience and Addiction Research

- Summary : Researchers have investigated catharanthine sulfate’s impact on dopamine (DA) transmission and cholinergic interneurons in the mesolimbic DA system. This study explored its effects on nicotine-induced locomotor activity and nicotine-taking behavior .

2. Anti-Mitotic Activity and Vasodilation

- Summary : Catharanthine displays weak anti-mitotic activity and binds tubulin poorly. It also exhibits vasodilatory effects and antihypertensive properties .

4. Plant Biotechnology: Alkaloid Production Enhancement

- Summary : Researchers have explored ways to enhance the production of vindoline and catharanthine in Catharanthus roseus leaves. Chitooligosaccharides, as abiotic elicitors, activate defense responses and up-regulate key gene transcription .

5. Plant Growth Promotion

Safety And Hazards

Catharanthine sulfate should be handled with care to avoid contact with eyes, skin, and clothing. It should not be ingested or inhaled, and prolonged or repeated exposure should be avoided . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Propriétés

IUPAC Name |

methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2.H2O4S/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;1-5(2,3)4/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;(H2,1,2,3,4)/t13-,19+,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBHCCBAHJWZET-GYMDHWDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Catharanthine sulfate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.